molecular formula C13H18N4O4S B2567380 7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione CAS No. 313470-43-8

7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione

Cat. No. B2567380
CAS RN: 313470-43-8
M. Wt: 326.37
InChI Key: SQFMAWMPUZQAJZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione, commonly known as BPIP, is a purine derivative that has shown promising results in scientific research. BPIP is a potent inhibitor of cGAS, a cytosolic DNA sensor that plays a crucial role in innate immune responses.

Mechanism of Action

BPIP inhibits cGAS by binding to its catalytic domain, preventing the formation of cGAMP, a second messenger molecule that activates the STING pathway. This leads to the suppression of the inflammatory response and the activation of the immune system.
Biochemical and Physiological Effects
BPIP has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It also enhances the phagocytic activity of macrophages and promotes the differentiation of T cells into regulatory T cells. BPIP has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BPIP is a potent and specific inhibitor of cGAS, making it a valuable tool for studying the role of cGAS in various diseases. However, BPIP has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. BPIP also has a short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on BPIP. One area of interest is the development of BPIP analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the role of cGAS in different disease models, such as autoimmune diseases, viral infections, and cancer. Further studies are also needed to determine the safety and efficacy of BPIP as a potential therapeutic agent.

Synthesis Methods

The synthesis of BPIP involves the reaction of 8-bromo-7-(2,3-dihydroxypropylthio)-3-methylxanthine with 2-buten-1-ol in the presence of a palladium catalyst. The resulting product is purified by column chromatography to obtain BPIP in high yield and purity.

Scientific Research Applications

BPIP has been shown to be a potent inhibitor of cGAS, which is involved in the innate immune response to foreign DNA. This makes BPIP a promising candidate for the treatment of autoimmune diseases and inflammatory disorders. BPIP has also been used in various studies to investigate the role of cGAS in cancer, viral infections, and neurodegenerative diseases.

properties

IUPAC Name

7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-3-4-5-17-9-10(16(2)12(21)15-11(9)20)14-13(17)22-7-8(19)6-18/h3-4,8,18-19H,5-7H2,1-2H3,(H,15,20,21)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFMAWMPUZQAJZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione

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